molecular formula C17H24N2O5 B5315526 N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

Cat. No. B5315526
M. Wt: 336.4 g/mol
InChI Key: ZAHFRPHLMQCAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as DOiP, is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide works by binding to the serotonin 5-HT2A receptor and activating it. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to altered perception, mood, and cognition. It has also been shown to decrease the levels of serotonin in the brain, which can result in changes in mood and anxiety.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has a number of advantages for lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the receptor's function. It also has a unique chemical structure, which can provide insights into the structure-activity relationship of phenethylamines. However, N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is not without its limitations. It has been shown to be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor. N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide could provide insights into the structure-activity relationship of these drugs, which could lead to the development of more effective treatments for a variety of psychiatric disorders. Another area of interest is the study of the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. This could lead to a better understanding of the role of the serotonin 5-HT2A receptor in the regulation of mood, cognition, and perception.

Synthesis Methods

The synthesis method of N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with 1,4-dioxa-8-azaspiro[4.5]decane-8-amine in the presence of acetic anhydride and acetic acid. The resulting product is then reacted with acetic anhydride and acetic acid to form N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has also been shown to activate the receptor, leading to an increase in the levels of dopamine and norepinephrine in the brain.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-13-3-4-15(22-2)14(11-13)18-16(20)12-19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFRPHLMQCAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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